molecular formula C7H7NS B6237066 4-ethyl-2-ethynyl-1,3-thiazole CAS No. 211940-27-1

4-ethyl-2-ethynyl-1,3-thiazole

Cat. No.: B6237066
CAS No.: 211940-27-1
M. Wt: 137.2
InChI Key:
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Description

“4-ethyl-2-ethynyl-1,3-thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazoles in general are synthesized using a variety of methods. For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . The compounds are characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact structure can be found in various chemical databases .

Future Directions

Thiazoles, including “4-ethyl-2-ethynyl-1,3-thiazole”, have a wide range of potential applications due to their diverse biological activities . Future research could focus on designing and developing different thiazole derivatives, evaluating their biological activities, and exploring their potential therapeutic roles .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and biochemical pathways . They have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables thiazole compounds to engage in donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole compounds can activate or inhibit various biochemical pathways and enzymes . For instance, thiazole derivatives have been found to affect the cortisone reductase (11β-HSD1) enzyme .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that thiazole compounds are generally stable under normal conditions but should be stored in cool, dry places away from oxidizing agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-2-ethynyl-1,3-thiazole involves the reaction of ethyl bromide with sodium ethynylthiolate to form 4-ethyl-2-ethynylthiazole, which is then oxidized to form the final product.", "Starting Materials": [ "Ethyl bromide", "Sodium ethynylthiolate" ], "Reaction": [ "Step 1: Ethyl bromide is reacted with sodium ethynylthiolate in anhydrous ether to form 4-ethyl-2-ethynylthiazole.", "Step 2: 4-ethyl-2-ethynylthiazole is oxidized using a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate to form 4-ethyl-2-ethynyl-1,3-thiazole." ] }

CAS No.

211940-27-1

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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